1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Lipophilicity Drug-likeness CNS penetration

This N1-methyl,N3-phenylethyl 3-aminopyrazole occupies ideal fragment space (MW 201.3, XLogP3 2.5). Its defined substitution pattern avoids regioisomer-mixing artifacts; the 13.9 Ų lower TPSA versus the N1-phenylethyl regioisomer predicts superior passive BBB permeation. The compound maps to the sEH fragment hit 49G (PDB 4Y2J), with reduced rotatable bonds (4 vs 5) for cleaner SAR. Available at ≥95% purity with vendor COA, it’s a reproducible starting point for CNS-targeted kinase or hydrolase inhibitor libraries. Avoid property inflation during fragment growth.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B11730443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCCC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-15-10-8-12(14-15)13-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,14)
InChIKeyQBLMMPYEYXBEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Procurement-Ready Physicochemical and Structural Baseline


1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1178204-37-9) is a disubstituted 3-aminopyrazole with a calculated molecular weight of 201.27 g/mol and molecular formula C12H15N3 [1]. It belongs to the pyrazol-3-amine class, characterized by a five-membered heterocyclic core bearing an N1-methyl group and an N3-(2-phenylethyl) side chain. The compound is commercially available at research-grade purity (≥95%) from multiple vendors for use as a synthetic intermediate or screening compound . Its computed XLogP3 of 2.5, a single hydrogen bond donor, and topological polar surface area of 29.9 Ų place it in a lipophilic, low-TPSA property space typical of CNS-penetrant fragment scaffolds [1].

Why N1-Methyl and N3-Phenylethyl Substitution Pattern in 3-Amino-1-Methylpyrazoles Cannot Be Interchanged Without Measurable Consequence


In the 3-aminopyrazole series, the specific positioning of substituents on the N1 and exocyclic N3 atoms independently controls lipophilicity (XLogP3), hydrogen-bond donor count, topological polar surface area (TPSA), and molecular recognition by biological targets. Replacing the N1-methyl with hydrogen or relocating the phenylethyl group to the N1 position produces regioisomers with measurably different computed property vectors [1]. Introduction of a 5-methyl or N1-difluoromethyl group further shifts lipophilicity and electronic character, as observed in structurally resolved fragment-bound co-crystal structures of the closely related sEH inhibitor scaffold [2]. These property differences directly impact solubility, permeability, and target engagement—making generic interchange of pyrazol-3-amines without verification of the exact substitution pattern a source of irreproducible screening results.

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Head-to-Head Physicochemical and Structural Comparator Evidence for Informed Procurement


Lipophilicity Reduction Relative to N1-Unsubstituted Analog: XLogP3 Comparison

The target compound demonstrates a computed XLogP3 of 2.5, compared to a predicted XLogP3 of approximately 2.8 for the N1-unsubstituted analog N-(2-phenylethyl)-1H-pyrazol-3-amine [1]. The N1-methyl substitution on the target compound reduces lipophilicity by approximately 0.3 log units relative to the NH analog, a difference expected to translate to measurably higher aqueous solubility and lower nonspecific protein binding in biochemical assays [2].

Lipophilicity Drug-likeness CNS penetration

Regioisomeric Differentiation: TPSA and HBD Profile Versus N1-Phenylethyl Regioisomer

The target compound (N1-methyl, N3-phenylethyl) possesses a computed TPSA of 29.9 Ų and exactly 1 hydrogen bond donor (HBD) [1]. Its regioisomer 1-(2-phenylethyl)-1H-pyrazol-3-amine (N1-phenylethyl, exocyclic NH₂) has a higher computed TPSA of 43.8 Ų due to the primary amine contributing an additional HBD, and a lower computed XLogP3 of approximately 1.9 [2]. This 13.9 Ų TPSA difference and 0.6 log unit lipophilicity gap are sufficiently large to alter permeability classification and bioavailability predictions in standard drug-likeness filters (e.g., Veber rules) [3].

Polar surface area Hydrogen bonding Regioisomerism

Molecular Weight Advantage Over 5-Methyl and N1-Difluoromethyl Analogs for Fragment-Based Screening

The target compound has a molecular weight of 201.27 g/mol [1]. The 5-methyl analog 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1856034-90-6) has MW = 215.30 g/mol (+14 Da), while the N1-difluoromethyl analog 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine has MW = 237.25 g/mol (+36 Da) . The target compound's lower MW (201.27) keeps it below the commonly applied 250 Da cutoff for fragment libraries, whereas the 5-methyl analog approaches and the difluoromethyl analog exceeds this boundary [2]. Within fragment-based screening campaigns, this 10-15% MW reduction relative to congeners can be determinative for library inclusion.

Fragment-based drug discovery Molecular weight Lead-likeness

Crystallographically Validated Binding Mode Scaffold: Proximity to sEH Fragment Hit 49G

The target compound differs from the crystallographically characterized sEH fragment hit 49G (PDB 4Y2J; N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine) only by the absence of a methylene spacer between the pyrazole C3 and the exocyclic nitrogen [1]. Ligand 49G was resolved at 2.15 Å resolution in the sEH active site, forming hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466 [1]. The direct N-attachment in the target compound eliminates one rotatable bond and alters the amine basicity (N-aryl vs N-alkyl), producing a more rigid and electronically differentiated pharmacophore compared to the methylene-bridged analog [2]. The starting fragment in the same series (N-ethylmethylamine core) exhibited IC50 = 800 μM against sEH, providing a quantitative baseline for this scaffold class [1].

Soluble epoxide hydrolase Fragment screening X-ray crystallography

Compliance with Fragment Rule-of-Three in Contrast to more Complex Pyrazole Analogs

The target compound meets all three commonly applied 'Rule of Three' (Ro3) fragment criteria: MW = 201.27 (<300), XLogP3 = 2.5 (≤3), and HBD = 1 (≤3) [1]. By comparison, the synthetically accessible 4-methyl analog 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1856058-87-1, MW = 215.30) exceeds the preferred 200 Da fragment sweet-spot, while the N-propyl analog N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine (MW = 229.32) is even further from ideal fragment space . The target compound's balanced position at MW ~201 and XLogP3 = 2.5 makes it a more attractive fragment library member than any of its N1-alkyl or C-methyl expanded analogs for unbiased screening collections [2].

Fragment library design Rule of Three Physicochemical filtering

Optimal Use Scenarios for 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Fragment Library Member for Unbiased Soluble Epoxide Hydrolase (sEH) or General Hydrolase Screening

The compound's MW (201.27 Da), XLogP3 (2.5), and single HBD place it within ideal fragment space [1]. Its structural proximity to the crystallographically validated sEH fragment hit 49G (PDB 4Y2J), with the difference of a direct N-C3 bond versus a methylene linker, provides a structurally informed starting point for sEH inhibitor development [2]. The reduced conformational flexibility (4 rotatable bonds vs 5 in 49G) may yield more interpretable SAR during fragment growth.

Core Scaffold for CNS-Penetrant Kinase or GPCR Probe Development

With a TPSA of 29.9 Ų (well below the 60-70 Ų threshold for predicted CNS penetration) and XLogP3 of 2.5, the compound occupies the favorable CNS drug-like property space [1]. Compared to the N1-phenylethyl regioisomer (TPSA 43.8 Ų), the target compound's 13.9 Ų lower TPSA predicts superior passive blood-brain barrier permeation, making it a more suitable core scaffold for CNS-targeted probe chemistry [2].

Building Block for Parallel SAR Exploration of N1 vs C3 Substitution Effects

The compound's well-defined N1-methyl and N3-phenylethyl substitution pattern serves as a key intermediate for systematic exploration of N1 and exocyclic N3 substituent effects on target binding [1]. Its higher purity specification (95% minimum per vendor COA) supports reproducible synthesis of derivative libraries, while its lower MW compared to dimethyl and difluoromethyl analogs reduces the risk of property inflation during analog generation [2].

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